1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1044637-65-1
VCID: VC2071955
InChI: InChI=1S/C12H19NO3/c14-11(9-5-1-2-6-9)13-8-4-3-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16)
SMILES: C1CCC(C1)C(=O)N2CCCCC2C(=O)O
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid

CAS No.: 1044637-65-1

Cat. No.: VC2071955

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid - 1044637-65-1

Specification

CAS No. 1044637-65-1
Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name 1-(cyclopentanecarbonyl)piperidine-2-carboxylic acid
Standard InChI InChI=1S/C12H19NO3/c14-11(9-5-1-2-6-9)13-8-4-3-7-10(13)12(15)16/h9-10H,1-8H2,(H,15,16)
Standard InChI Key BHNIPDIWMSLFOZ-UHFFFAOYSA-N
SMILES C1CCC(C1)C(=O)N2CCCCC2C(=O)O
Canonical SMILES C1CCC(C1)C(=O)N2CCCCC2C(=O)O

Introduction

Chemical Identity and Structural Characteristics

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is characterized by several defining properties that establish its chemical identity in the scientific literature.

Basic Identification Parameters

1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid possesses specific identifiers that define its chemical identity. It is registered with CAS number 1044637-65-1, which serves as its unique identifier in chemical databases and literature. The molecular formula of this compound is C12H19NO3, indicating it contains twelve carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. It has a precise molecular weight of 225.28 g/mol, which can be used for its identification in analytical chemistry processes.

Structural Features and Composition

The structural composition of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid includes several key functional groups that determine its chemical behavior. At its core is a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Attached to this piperidine ring at the 2-position is a carboxylic acid group (-COOH), which contributes to its acidic properties. The nitrogen atom of the piperidine ring is bonded to a cyclopentylcarbonyl group, which consists of a cyclopentane ring attached to a carbonyl (C=O) function that forms an amide linkage with the piperidine nitrogen. This structural arrangement differentiates it from the related compound 1-cyclopentylpiperidine-2-carboxylic acid (C11H19NO2), which lacks the carbonyl group between the cyclopentyl and piperidine rings .

Physical and Chemical Properties

The physical and chemical properties of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid are largely determined by its structural components and functional groups.

Physical State and Appearance

At standard temperature and pressure, 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid typically exists as a solid. The exact appearance may vary slightly depending on its purity and crystallization conditions, but it generally presents as a crystalline solid.

Chemical Reactivity

The chemical reactivity of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is primarily dictated by its functional groups. The carboxylic acid moiety at the 2-position of the piperidine ring can participate in typical carboxylic acid reactions, including esterification, amidation, and salt formation. The amide bond formed by the cyclopentylcarbonyl group attached to the piperidine nitrogen is relatively stable under physiological conditions but can be cleaved under specific chemical conditions.

Comparative Properties Table

The following table compares key properties of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid with related compounds:

Property1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid1-Cyclopentylpiperidine-2-carboxylic acid2-Piperidinecarboxylic acid
Molecular FormulaC12H19NO3C11H19NO2C6H11NO2
Molecular Weight225.28 g/mol197.27 g/mol129.16 g/mol
CAS Number1044637-65-1434410134043-87-2
Structural FeatureContains cyclopentylcarbonyl groupContains cyclopentyl groupBasic piperidine ring with carboxyl group
Oxygen Atoms322

Synthesis and Preparation Methods

Understanding the synthetic routes to 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid is crucial for its production and research applications.

General Synthetic Approach

The synthesis of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid typically involves the reaction of a piperidine-2-carboxylic acid (pipecolic acid) derivative with cyclopentanecarbonyl chloride. This reaction is generally conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The presence of the base helps drive the reaction to completion and prevents side reactions that could reduce yield or purity.

Industrial Production Considerations

In industrial settings, the production of 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid may employ continuous flow reactors to enhance efficiency and scalability. This approach allows for better control of reaction parameters, improved heat transfer, and reduced reaction times compared to batch processes.

Preparation of Precursor Compounds

The preparation of the piperidine-2-carboxylic acid precursor (pipecolic acid) involves catalytic hydrogenation of 2-pyridine carboxylic acid. According to documented methods, this process typically utilizes palladium on carbon as a catalyst:

  • 2-pyridine carboxylic acid is combined with water and palladium charcoal in appropriate ratios

  • The mixture undergoes hydrogenation at temperatures of 90-100°C under pressures of 4-5 MPa

  • After completion of the reaction (3-4 hours), the catalyst is removed by filtration

  • The solution undergoes vacuum distillation to remove approximately 50% of the water

  • Methyl alcohol is added to the cooled solution to precipitate the pipecolic acid

  • The product is further cooled and isolated by centrifugation

This preparative method typically yields pipecolic acid with a purity of 98-102% and a molar yield of approximately 85% relative to the starting 2-pyridine carboxylic acid .

Current Research Status and Future Directions

Research on 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid continues to evolve, with several areas of active investigation and potential for future development.

Ongoing Research

Current research on 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid focuses primarily on exploring its potential therapeutic properties and its applications as a precursor in organic synthesis. The compound's unique structure, combining piperidine, carboxylic acid, and cyclopentylcarbonyl elements, makes it an interesting subject for continued investigation across multiple scientific disciplines.

Structure-Activity Relationship Studies

One important aspect of current research involves understanding how structural modifications to the basic piperidine carboxylic acid framework affect biological activity. By comparing 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid with related compounds such as unmodified pipecolic acid and differently substituted derivatives, researchers aim to establish structure-activity relationships that can guide the development of more effective compounds for specific applications .

Future Research Directions

Several promising directions for future research on 1-(Cyclopentylcarbonyl)piperidine-2-carboxylic acid include:

  • Development of novel synthetic methodologies to produce the compound more efficiently and with higher yields

  • Exploration of additional chemical modifications to enhance specific properties or activities

  • Investigation of potential therapeutic applications in various disease models

  • Utilization as a building block in the synthesis of novel drug candidates and functional materials

  • Detailed mechanistic studies to understand its interactions with biological targets

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